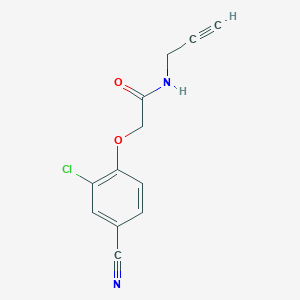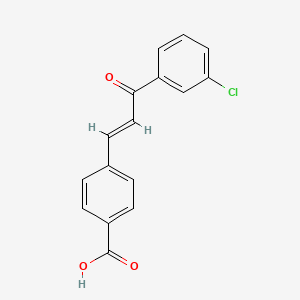
(E)-4-(3-(3-Chlorophenyl)-3-oxoprop-1-en-1-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(3-(3-Chlorophenyl)-3-oxoprop-1-en-1-yl)benzoic acid is an organic compound that features a conjugated system with a chlorophenyl group and a benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3-(3-Chlorophenyl)-3-oxoprop-1-en-1-yl)benzoic acid typically involves the following steps:
Aldol Condensation: The initial step involves an aldol condensation between 3-chlorobenzaldehyde and acetophenone to form (E)-3-(3-chlorophenyl)-1-phenylprop-2-en-1-one.
Hydrolysis: The resulting product is then subjected to hydrolysis under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale aldol condensation reactions followed by purification processes such as recrystallization or chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
(E)-4-(3-(3-Chlorophenyl)-3-oxoprop-1-en-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(E)-4-(3-(3-Chlorophenyl)-3-oxoprop-1-en-1-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of advanced materials with specific properties.
作用機序
The mechanism of action of (E)-4-(3-(3-Chlorophenyl)-3-oxoprop-1-en-1-yl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of certain enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition or allosteric modulation.
類似化合物との比較
Similar Compounds
- **(E)-3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl)benzoic acid
- **(E)-4-(3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl)benzoic acid
Uniqueness
(E)-4-(3-(3-Chlorophenyl)-3-oxoprop-1-en-1-yl)benzoic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. This uniqueness can make it a valuable compound in the development of selective inhibitors or materials with tailored properties.
特性
分子式 |
C16H11ClO3 |
|---|---|
分子量 |
286.71 g/mol |
IUPAC名 |
4-[(E)-3-(3-chlorophenyl)-3-oxoprop-1-enyl]benzoic acid |
InChI |
InChI=1S/C16H11ClO3/c17-14-3-1-2-13(10-14)15(18)9-6-11-4-7-12(8-5-11)16(19)20/h1-10H,(H,19,20)/b9-6+ |
InChIキー |
JCVUPKUJXLTFPS-RMKNXTFCSA-N |
異性体SMILES |
C1=CC(=CC(=C1)Cl)C(=O)/C=C/C2=CC=C(C=C2)C(=O)O |
正規SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C=CC2=CC=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


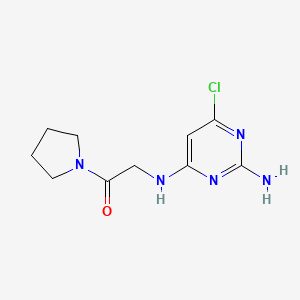
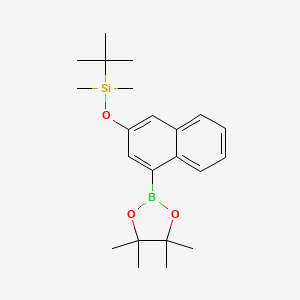
![N-[2-(difluoromethoxy)phenyl]-2-methylpropanamide](/img/structure/B14900273.png)
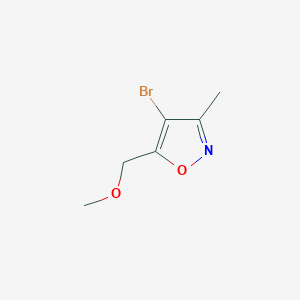
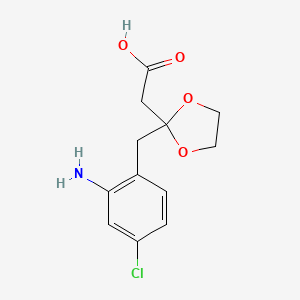

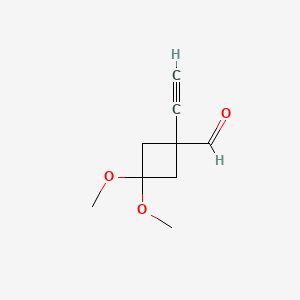

![n-Allyl-1h-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B14900308.png)
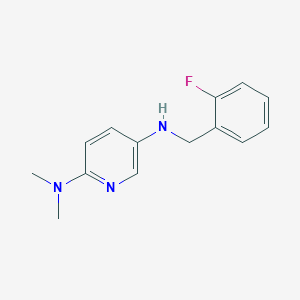
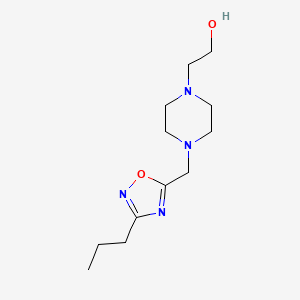
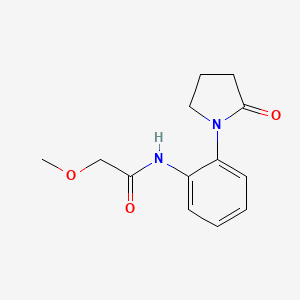
![2-Bromo-1-(4-methyl-2-oxabicyclo[2.2.2]octan-1-yl)ethanone](/img/structure/B14900322.png)
